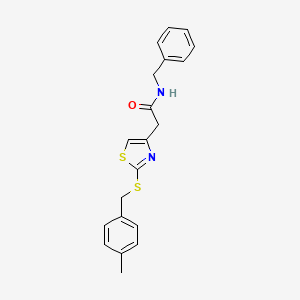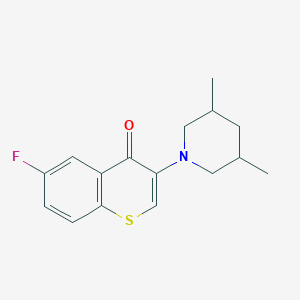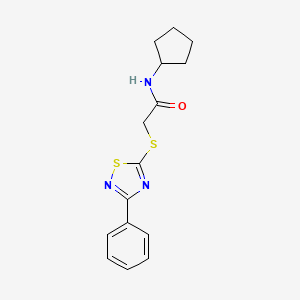![molecular formula C21H16N4O2 B2397506 (3-メチルフェニル){3-[4-(2-ピリミジニルオキシ)フェニル]-1H-ピラゾール-1-イル}メタノン CAS No. 321998-89-4](/img/structure/B2397506.png)
(3-メチルフェニル){3-[4-(2-ピリミジニルオキシ)フェニル]-1H-ピラゾール-1-イル}メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of pyrazolone derivatives and has been shown to exhibit a variety of biological activities.
作用機序
The mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its potential as a novel anti-inflammatory and anti-cancer agent. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is relatively easy to synthesize and can be obtained in high yields. However, one limitation of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. One area of interest is the development of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone and to identify potential targets for therapeutic intervention. Finally, studies are needed to evaluate the safety and efficacy of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone in clinical trials.
合成法
The synthesis of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can be achieved through a multi-step process involving the reaction of 3-methylacetophenone with hydrazine hydrate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This intermediate is then reacted with 4-(2-pyrimidinyloxy)benzaldehyde in the presence of acetic acid to yield (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone.
科学的研究の応用
光電子デバイス
この化合物は、トリフェニルアミン(TPA)ビルディングブロックに基づくスターバーストπ共役分子です。 優れた電子供与特性により、光電子デバイスで広く使用されています .
抗酸化活性
この化合物は、抗酸化活性を評価するために合成されています。 優れたラジカル捕捉活性があり、その半分は標準として使用されるアスコルビン酸よりも活性が高い .
抗癌活性
この化合物のいくつかの誘導体は、RKO細胞株で細胞毒性があることが証明されています。特に、1つの誘導体はRKO細胞に対して9.9±1.1μMのIC50を示しました。 オートファジータンパク質は生存機構として活性化され、一方死の主要な経路はp53媒介アポトーシスでした .
抗炎症活性
ピリミジン系は、この化合物も含め、抗炎症効果など、さまざまな生物活性を持っています。 ピリミジン系の抗炎症効果は、特定の重要な炎症性メディエーターの発現と活性の阻害効果によるものと考えられます .
電子構造の改変
この化合物の電子構造は、光電子分光法(PES)と近端X線吸収微細構造(NEXAFS)分光法を用いて、気相で初めて調べられました。 密度汎関数理論(DFT)計算と実験スペクトルを組み合わせることで、分子電子構造の包括的な記述が得られます .
誘導体の合成
この化合物は、さまざまな誘導体を合成するためのビルディングブロックとして使用できます。誘導体は、異なる特性と用途を持つ可能性があります。 たとえば、抗炎症剤としての潜在的な用途のために、いくつかのウルソール酸ベースの1,2,4-トリアゾロ[1,5-a]ピリミジンが合成されています .
特性
IUPAC Name |
(3-methylphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-15-4-2-5-17(14-15)20(26)25-13-10-19(24-25)16-6-8-18(9-7-16)27-21-22-11-3-12-23-21/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSMQFTZAMHNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)




![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)